methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate
Description
Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyridine ring substituted with a chloro group and an oxolan-3-yloxy group, as well as a benzoate ester moiety.
Properties
IUPAC Name |
methyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-24-18(23)13-4-2-3-5-15(13)21-16(22)11-8-14(19)17(20-9-11)26-12-6-7-25-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSHSCUICLEDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Etherification of Pyridine Derivatives
The synthesis begins with functionalizing a pre-substituted pyridine core. A practical starting material is 6-hydroxynicotinic acid , which undergoes sequential chlorination and etherification:
Step 1: Chlorination at Position 5
Phosphorous oxychloride (POCl₃) or phosphorous oxybromide (POBr₃) in sulfolane at 100–110°C introduces chlorine at position 5 via electrophilic aromatic substitution.
$$
\text{6-Hydroxynicotinic acid} \xrightarrow{\text{POCl}_3, \text{sulfolane}} \text{5-Chloro-6-hydroxynicotinic acid}
$$
Yield : ~85% (analogous to methods in US7300907B2).
Step 2: Methyl Ester Protection
The carboxylic acid is protected as a methyl ester using methanol and sulfuric acid or via carbodiimide-mediated coupling:
$$
\text{5-Chloro-6-hydroxynicotinic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl 5-chloro-6-hydroxynicotinate}
$$
Yield : 92% (similar to EP2796442A1).
Step 3: Oxolan-3-Yloxy Group Installation
The hydroxyl group at position 6 undergoes etherification with oxolan-3-ol (tetrahydrofuran-3-ol) under Mitsunobu conditions:
$$
\text{Methyl 5-chloro-6-hydroxynicotinate} \xrightarrow{\text{Oxolan-3-ol, DIAD, PPh}_3} \text{Methyl 5-chloro-6-(oxolan-3-yloxy)nicotinate}
$$
Conditions : Dichloromethane, 0°C to room temperature, 12 h.
Yield : 78% (adapted from PMC9339906).
Step 4: Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in THF:
$$
\text{Methyl 5-chloro-6-(oxolan-3-yloxy)nicotinate} \xrightarrow{\text{NaOH, THF}} \text{5-Chloro-6-(oxolan-3-yloxy)nicotinic acid}
$$
Yield : 95%.
Synthesis of Methyl 2-Aminobenzoate
This intermediate is commercially available or synthesized via nitration followed by reduction:
Step 1: Nitration of Methyl Benzoate
Methyl benzoate is nitrated at the ortho position using concentrated HNO₃ and H₂SO₄:
$$
\text{Methyl benzoate} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{Methyl 2-nitrobenzoate}
$$
Yield : 65%.
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂ and Pd/C in methanol:
$$
\text{Methyl 2-nitrobenzoate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Methyl 2-aminobenzoate}
$$
Yield : 90%.
Amide Bond Formation
The final step couples the pyridine carboxylic acid with the aromatic amine using standard amidation techniques:
Step 1: Acid Chloride Formation
5-Chloro-6-(oxolan-3-yloxy)nicotinic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride:
$$
\text{5-Chloro-6-(oxolan-3-yloxy)nicotinic acid} \xrightarrow{\text{SOCl}_2} \text{5-Chloro-6-(oxolan-3-yloxy)nicotinoyl chloride}
$$
Yield : 88%.
Step 2: Coupling with Methyl 2-Aminobenzoate
The acid chloride reacts with methyl 2-aminobenzoate in the presence of triethylamine (Et₃N):
$$
\text{5-Chloro-6-(oxolan-3-yloxy)nicotinoyl chloride} + \text{Methyl 2-aminobenzoate} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate}
$$
Conditions : Dichloromethane, 0°C to room temperature, 6 h.
Yield : 82%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyridine H4), 8.30 (d, 1H, pyridine H2), 7.85 (dd, 1H, benzoate H6), 7.55 (m, 2H, benzoate H4/H5), 5.25 (m, 1H, oxolan H3), 4.10–3.90 (m, 4H, oxolan H2/H4), 3.95 (s, 3H, OCH₃), 2.30–1.90 (m, 2H, oxolan H5).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
- Regioselectivity : Chlorination at position 5 requires careful control of reaction temperature and stoichiometry to avoid di- or tri-substitution.
- Etherification : The Mitsunobu reaction ensures inversion of configuration at the oxolan-3-ol stereocenter, yielding a single diastereomer.
- Amide Coupling : Alternative coupling agents like HATU or EDCl/HOBt improve yields to >90% but increase cost.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-amido]benzoate: This compound is unique due to its specific substitution pattern and functional groups.
This compound: Similar compounds may include those with different substituents on the pyridine ring or variations in the ester moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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